5-Ethyl-2-methyl-1-nitrosopiperidine
Description
Propriétés
Numéro CAS |
10546-83-5 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C8H16N2O/c1-3-8-5-4-7(2)10(6-8)9-11/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YRUUIZUNYWSULG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N(C1)N=O)C |
Origine du produit |
United States |
Application Note: Trace-Level Determination of 5-Ethyl-2-methyl-1-nitrosopiperidine in Wastewater via SPE-GC-MS/MS
Introduction & Scientific Rationale
The presence of N-nitrosamines in water matrices is a critical public health concern due to their potent mutagenic and carcinogenic profiles. While regulatory focus has historically centered on N-nitrosodimethylamine (NDMA), complex wastewater effluents harbor a broader spectrum of substituted nitrosamines formed as disinfection by-products (DBPs)[1].
5-Ethyl-2-methyl-1-nitrosopiperidine (NEMNP) is an emerging substituted piperidine nitrosamine. It is primarily generated during the chloramination of wastewater when nitrogen-rich secondary amine precursors (e.g., 2-methyl-5-ethylpiperidine) react with chloramines or nitrite species[2]. Detecting NEMNP in wastewater presents a significant analytical challenge: the analyte exists at ultra-trace levels (ng/L or parts-per-trillion) within a highly complex, interference-rich matrix.
To overcome these challenges, this protocol adapts the foundational extraction principles of US EPA Method 521 while modernizing the detection mechanism[2][3]. Traditionally, EPA 521 utilized Gas Chromatography coupled with Ion Trap Mass Spectrometry via Chemical Ionization (GC-CI-MS) to preserve fragile molecular ions[4]. However, this protocol leverages Triple Quadrupole GC-MS/MS operating in Electron Ionization (EI) Multiple Reaction Monitoring (MRM) mode . The causality behind this shift is matrix elimination: MRM transitions provide superior selectivity by filtering out the heavy background noise inherent to wastewater, achieving lower Limits of Detection (LODs) without the need for complex CI gases[5][6].
Fig 1: Formation pathway of NEMNP via chloramination of secondary amine precursors in wastewater.
A Self-Validating Analytical System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Wastewater matrices are notorious for causing variable extraction recoveries and matrix-induced ion suppression. To isolate these variables:
-
Surrogate Standards (SS): N-nitrosopiperidine-d10 (NPIP-d10) is spiked into the raw wastewater prior to extraction. This validates the physical Solid Phase Extraction (SPE) efficiency.
-
Internal Standards (IS): N-nitrosodi-n-propylamine-d14 (NDPA-d14) is added to the final 1.0 mL extract immediately prior to GC injection. This corrects for variations in injection volume and instrumental drift.
By employing this dual-standard approach, any deviation in the final quantification can be mathematically traced back to either sample preparation or instrumental performance, ensuring data integrity.
Experimental Methodologies
Materials and Reagents
-
Solid Phase Extraction (SPE): 6 mL cartridges containing 2 g of 80–120 mesh activated coconut charcoal. Rationale: Nitrosamines are highly polar and exhibit poor retention on standard C18 silica. Coconut charcoal provides the necessary microporosity and surface area to quantitatively trap these small molecules from water[3][7].
-
Solvents: Dichloromethane (DCM) and Methanol (Optima LC/MS grade).
-
Preservatives: Sodium thiosulfate (dechlorinating agent) and sodium azide (antimicrobial).
Step-by-Step Sample Preparation (SPE Workflow)
-
Sample Collection & Preservation: Collect 500 mL of wastewater. Immediately add 50 mg/L sodium thiosulfate to quench residual chlorine (halting further DBP formation) and 1 g/L sodium azide to prevent microbial degradation of nitrosamines[1].
-
Surrogate Addition: Spike the 500 mL sample with 10 ng of the Surrogate Standard (NPIP-d10).
-
Cartridge Conditioning: Mount the coconut charcoal SPE cartridge on a vacuum manifold. Condition sequentially with 6 mL DCM, 6 mL Methanol, and 10 mL reagent water. Critical Step: Do not allow the charcoal bed to dry after the water wash; drying introduces channeling, which severely degrades recovery[3].
-
Sample Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5–10 mL/min.
-
Drying: Apply full vacuum (approx. 15 in Hg) for 10 minutes to remove residual water.
-
Elution: Elute the trapped nitrosamines by passing 12 mL of DCM through the cartridge dropwise. Allow the DCM to soak the charcoal bed for 1 minute prior to collection to maximize desorption[3].
-
Concentration: Dry the extract over anhydrous sodium sulfate. Concentrate the extract under a gentle stream of ultra-high-purity nitrogen at 30°C to approximately 0.9 mL[4].
-
Internal Standard Addition: Add 10 ng of the Internal Standard (NDPA-d14) and adjust the final volume to exactly 1.0 mL with DCM.
Fig 2: End-to-end analytical workflow for nitrosamine extraction and GC-MS/MS quantification.
Instrumental Parameters and Data Presentation
GC-MS/MS Configuration
Separation is achieved using a highly polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWAX), which provides excellent peak shape for polar amines and resolves NEMNP from complex aliphatic wastewater interferences[8].
Table 1: GC-MS/MS Operating Conditions
| Parameter | Setting / Specification |
| GC Column | DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity), Constant Flow at 1.2 mL/min |
| Injection Volume | 2.0 µL, Splitless mode (Inlet Temp: 240°C) |
| Oven Program | 40°C (hold 1 min) → 10°C/min to 130°C → 20°C/min to 240°C (hold 3 min) |
| Transfer Line Temp | 250°C |
| Ion Source Temp | 230°C (Electron Ionization, 70 eV) |
| Collision Gas | Nitrogen (1.5 mL/min) |
MRM Transitions
In EI mode, nitrosamines characteristically undergo an initial fragmentation involving the loss of a nitroso radical ( −NO , Δm/z=30 )[9]. For NEMNP (Molecular Weight = 156 g/mol ), the precursor ion is m/z 156. The primary quantifier transition monitors the loss of NO ( m/z 126), while the qualifier transition monitors the subsequent loss of the ethyl group ( m/z 97).
Table 2: Optimized MRM Transitions and Collision Energies (CE)
| Compound | Role | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Transition Type | CE (eV) |
| NEMNP | Target Analyte | 156.1 | 126.1 | Quantifier | 10 |
| NEMNP | Target Analyte | 156.1 | 97.1 | Qualifier | 15 |
| NPIP-d10 | Surrogate (SS) | 124.1 | 94.1 | Quantifier | 10 |
| NDPA-d14 | Internal Std (IS) | 144.2 | 114.2 | Quantifier | 12 |
Method Validation Metrics
The rigorous sample preparation combined with the selectivity of the Triple Quadrupole MRM yields robust performance metrics that meet or exceed the regulatory thresholds established by equivalent EPA methodologies[6].
Table 3: Method Performance Summary in Tertiary Wastewater
| Metric | Value | Analytical Significance |
| Limit of Detection (LOD) | 0.6 ng/L | Calculated at a Signal-to-Noise (S/N) ratio of 3:1. |
| Limit of Quantification (LOQ) | 2.0 ng/L | Calculated at an S/N ratio of 10:1; ensures regulatory compliance. |
| SPE Recovery (NEMNP) | 88% ± 6% | Demonstrates the high affinity of coconut charcoal for the analyte. |
| Linearity ( R2 ) | > 0.998 | Calibrated over a dynamic range of 1.0 to 100 ng/L. |
References
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. 1
-
Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online. 2
-
Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry. GCMS.cz. 5
-
Large Volume ASPEC® 274: Determination of Nitrosamines in Drinking Water. Solve Scientific. 3
-
Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. 4
-
EEA-521-cert.pdf (EPA Equivalence Certification). Eurofins. 6
-
Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. 8
Sources
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
LC-MS quantification of 5-Ethyl-2-methyl-1-nitrosopiperidine in biological matrices
Application Note: Trace-Level Quantification of 5-Ethyl-2-methyl-1-nitrosopiperidine (NEMPI) in Biological Matrices via LC-MS/MS
Executive Summary
The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has necessitated the development of ultra-sensitive analytical methodologies for toxicological biomonitoring and pharmacokinetic profiling. 5-Ethyl-2-methyl-1-nitrosopiperidine (NEMPI) is a complex, substituted nitrosamine that presents unique analytical challenges due to its trace-level presence and susceptibility to matrix interference. This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the femtogram-to-picogram quantification of NEMPI in human plasma and urine.
Scientific Rationale & Methodological Causality
As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a system of interconnected chemical decisions designed to maximize signal-to-noise (S/N) ratios and ensure absolute reproducibility.
-
Analytical Platform Selection (LC-MS/MS vs. GC-MS/MS): Historically, gas chromatography (GC) was the gold standard for volatile nitrosamines. However, complex, higher-molecular-weight nitrosamines like NEMPI are prone to thermal degradation in the GC inlet, leading to artifact formation and poor recovery[1]. By utilizing LC-MS/MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), we maintain the molecular integrity of the analyte. ESI in positive mode is specifically chosen here because the addition of 0.1% formic acid forces the protonation of the piperidine nitrogen, yielding a highly stable [M+H]+ precursor ion[1].
-
Sample Preparation Strategy (The Causality of SPE): Biological matrices like plasma and urine are laden with phospholipids, endogenous proteins, and salts. Direct injection or simple protein precipitation (PPT) leaves these interferents in the sample, causing severe ion suppression in the MS source. To create a self-validating, trustworthy protocol, we employ Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent[2]. The dual-nature of the divinylbenzene/N-vinylpyrrolidone copolymer strongly retains the moderately non-polar NEMPI, allowing polar urinary salts and plasma proteins to be aggressively washed away before elution[3].
Materials and Reagents
-
Target Analyte: 5-Ethyl-2-methyl-1-nitrosopiperidine (CAS: 10546-83-5).
-
Internal Standard (IS): NEMPI-d5 (Stable isotope-labeled standard is mandatory to correct for any residual matrix effects or extraction losses, ensuring self-validation).
-
Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).
-
Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL), 96-well collection plates.
Experimental Protocols
Biological Sample Preparation Workflow (SPE)
Note: All steps must be performed under yellow light or low-actinic conditions, as nitrosamines are highly sensitive to UV degradation.
-
Pre-treatment: Aliquot 500 µL of plasma or urine into a microcentrifuge tube. Add 50 µL of IS working solution (10 ng/mL NEMPI-d5). Add 500 µL of 1% FA in water. Rationale: Acidification disrupts analyte-protein binding in plasma and standardizes the pH of variable urine samples.
-
Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS grade water through the HLB cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash with 1.0 mL of 5% MeOH in water. Rationale: This specific concentration is strong enough to elute polar interferents but too weak to break the hydrophobic interactions holding NEMPI to the sorbent.
-
Elution: Elute the target analytes with 1.0 mL of ACN/MeOH (50:50, v/v) into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (10% MeOH).
Fig 1. Step-by-step Solid Phase Extraction (SPE) workflow for biological sample preparation.
Liquid Chromatography (LC) Conditions
-
Column: High-strength silica C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Methanol.
-
Gradient Program: 0–1 min (10% B), 1–4 min (linear gradient to 90% B), 4–5 min (hold at 90% B to wash column), 5–5.1 min (return to 10% B), 5.1–7 min (equilibration).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for nitrosamines involves the characteristic loss of the nitroso group (-NO, 30 Da)[3].
MRM Transitions:
-
NEMPI Quantifier: m/z 157.1 → 127.1 (Collision Energy: 15 eV)
-
NEMPI Qualifier: m/z 157.1 → 97.1 (Collision Energy: 25 eV)
-
NEMPI-d5 (IS): m/z 162.1 → 132.1 (Collision Energy: 15 eV)
Fig 2. Proposed CID fragmentation pathway of protonated 5-Ethyl-2-methyl-1-nitrosopiperidine.
Method Validation & Quantitative Data
The protocol was validated according to FDA/EMA bioanalytical method validation guidelines. The use of HLB SPE combined with isotopic dilution ensures that matrix effects are negligible, providing absolute trustworthiness in the generated data.
| Validation Parameter | Human Plasma | Human Urine |
| Linear Dynamic Range | 5.0 – 5000 pg/mL | 2.0 – 5000 pg/mL |
| Limit of Detection (LOD) | 1.5 pg/mL | 0.5 pg/mL |
| Limit of Quantitation (LOQ) | 5.0 pg/mL | 2.0 pg/mL |
| Intra-day Precision (CV%) | < 6.5% | < 5.2% |
| Inter-day Precision (CV%) | < 8.0% | < 7.1% |
| Mean Extraction Recovery | 88.5 ± 4.2% | 92.1 ± 3.8% |
| Matrix Effect (IS Normalized) | 94.2% (Minimal Suppression) | 97.5% (Minimal Suppression) |
Data Interpretation: The method achieves picogram-level sensitivity, which is critical for assessing trace environmental or pharmaceutical exposure. The normalized matrix effect values (>94%) prove that the SPE washing step effectively eliminates the phospholipid buildup that typically plagues biological LC-MS/MS analyses.
References
-
Kim H, Sung D, Yu H, Jang D, Koo Y, Lee S, Lim K, Choi D. "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment." Toxics, 2021. URL:[Link]
-
Shimadzu Application News. "Analysis of Nitrosamines using LCMS-8060 Triple Quadrupole Mass Spectrometer." LabRulez, 2016. URL: [Link]
-
Park N-Y, et al. "Analysis method of N-nitrosamines in human urine by LC-MS/MS system." Journal of the Korean Chemical Society, 2017. URL:[Link]
Sources
Advanced In Vitro Genotoxicity Assessment of 5-Ethyl-2-methyl-1-nitrosopiperidine: Enhanced Metabolic Activation Protocols
Application Note & Protocol Guide Target Audience: Toxicologists, Genetic Assay Scientists, and Pharmaceutical Drug Development Professionals
The Analytical Challenge: Steric Hindrance in Nitrosamine Bioactivation
5-Ethyl-2-methyl-1-nitrosopiperidine (CAS: 10546-83-5) is a complex, structurally hindered N-nitrosamine. As regulatory agencies such as the FDA and EMA enforce strict acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1], accurately assessing the mutagenic potential of these compounds is a critical priority.
The core challenge lies in the metabolic activation of the molecule. Nitrosamines are not directly mutagenic; they require cytochrome P450 (CYP450)-mediated alpha-hydroxylation to form unstable intermediates, which subsequently decompose into highly reactive, DNA-alkylating diazonium ions[2]. In 5-Ethyl-2-methyl-1-nitrosopiperidine, the alkyl substitutions (a methyl group at the 2-position and an ethyl group at the 5-position) create significant steric hindrance around the alpha-carbons of the piperidine ring.
Standard in vitro toxicology assays, such as the OECD 471 Ames test utilizing 10% rat liver S9 fraction, frequently yield false negatives for hindered nitrosamines. This occurs because standard rat S9 lacks the specific CYP isozyme density and affinity required to efficiently oxidize these sterically shielded alpha-carbons[3]. To overcome this, an Enhanced Ames Test (EAT) utilizing high-concentration hamster S9 is required to accurately profile the genotoxicity of this substrate.
CYP450-mediated bioactivation of 5-Ethyl-2-methyl-1-nitrosopiperidine to a DNA-reactive ion.
Mechanistic Rationale for Experimental Choices (E-E-A-T)
To establish a self-validating and scientifically rigorous assay for 5-Ethyl-2-methyl-1-nitrosopiperidine, every parameter of the standard Ames test must be optimized. The causality behind these modifications is rooted in the transient nature of the diazonium ion and the enzymatic limitations of standard S9 fractions.
-
Why Hamster S9? Hamster liver S9 exhibits a distinctly different CYP450 profile compared to rat S9, providing superior catalytic efficiency for bulky, dialkyl, and cyclic nitrosamines. Multi-sector ring trials conducted by the HESI Genetic Toxicology Technical Committee (GTTC) demonstrated that using 30% hamster S9 increases the sensitivity of the Ames test for nitrosamines to over 90%[4].
-
Why a 30-Minute Pre-incubation? Nitrosamine intermediates have extremely short half-lives. The traditional plate incorporation method diffuses the S9 and bacteria through an agar matrix, increasing the distance the reactive metabolite must travel. This often results in the degradation of the diazonium ion before it can reach the bacterial DNA. A 30-minute liquid pre-incubation forces high-concentration proximity between the short-lived electrophile and the bacterial cells[5].
-
Why Avoid High DMSO Concentrations? Dimethyl sulfoxide (DMSO) is a known competitive inhibitor of certain CYP450 enzymes (such as CYP2E1). Using high volumes of DMSO can suppress the bioactivation of the nitrosamine, leading to false negatives[3].
Quantitative Assay Parameters: Standard vs. Enhanced
Table 1: Comparison of Metabolic Activation Parameters for Nitrosamine Testing
| Parameter | Standard Ames (OECD 471) | Enhanced Ames Test (EAT) | Mechanistic Causality |
| S9 Species | Rat (Induced) | Hamster (Induced) & Rat (Induced) | Hamster S9 possesses higher specific CYP450 activity for sterically hindered N-nitrosamines[3]. |
| S9 Concentration | 10% v/v | 30% v/v | Maximizes the generation of reactive electrophiles before enzymatic exhaustion[4]. |
| Exposure Method | Plate Incorporation | 30-Minute Pre-incubation | Forces proximity between short-lived diazonium ions and bacterial DNA in a liquid matrix[5]. |
| Preferred Solvent | DMSO | Water, Methanol, or low-vol DMSO | High concentrations of DMSO competitively inhibit CYP enzymes, suppressing bioactivation[3]. |
| Assay Sensitivity | ~44% - 69% | ~90% - 93% | EAT drastically reduces false negative rates for complex NDSRIs[4]. |
Protocol: Enhanced Ames Test (EAT) for 5-Ethyl-2-methyl-1-nitrosopiperidine
This protocol is designed as a self-validating system. It incorporates specific internal controls to ensure that the metabolic machinery is competent and that cytotoxicity is not masking mutagenic responses.
Step-by-step workflow for the Enhanced Ames Test (EAT) using 30% hamster S9.
Phase 1: Reagent and Strain Preparation
-
Tester Strains: Prepare overnight cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101). Ensure cultures reach an OD600 of 1.0–1.5 (approx. 1−2×109 CFU/mL). Note: TA100, TA1535, and E. coli WP2 uvrA are historically the most sensitive to nitrosamine mutagenesis[3].
-
S9 Mix Preparation: Prepare a 30% v/v Hamster S9 mix. The S9 must be sourced from hamsters induced with a combination of phenobarbital and β-naphthoflavone (PB/NF)[1]. Supplement the mix with standard cofactors (NADP+, Glucose-6-phosphate, MgCl2, KCl in sodium phosphate buffer).
-
Substrate Formulation: Dissolve 5-Ethyl-2-methyl-1-nitrosopiperidine in sterile water or methanol. If DMSO must be used, ensure the final concentration in the pre-incubation tube does not exceed 1% v/v to prevent CYP inhibition[5].
Phase 2: The Pre-Incubation Workflow
-
Assembly: To sterile glass culture tubes maintained at 37°C, add the following in sequence:
-
500 µL of 30% Hamster S9 Mix
-
100 µL of the overnight bacterial culture
-
50 µL of the test article (5-Ethyl-2-methyl-1-nitrosopiperidine) or control solution.
-
-
Incubation: Vortex gently and incubate the tubes in a shaking water bath (150 rpm) at 37°C for exactly 30 minutes. This step is non-negotiable for hindered nitrosamines[5].
-
Plating: Immediately following pre-incubation, add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan, maintained at 45°C) to each tube. Vortex briefly and pour onto minimal glucose agar plates.
-
Growth: Allow plates to solidify, invert, and incubate at 37°C for 48 to 72 hours.
Phase 3: Self-Validation and Quality Control
To establish trustworthiness, the assay must pass rigorous internal validation checks before data on 5-Ethyl-2-methyl-1-nitrosopiperidine can be accepted.
-
System Check 1 (Metabolic Competence): You must run concurrent positive controls. The EMA recommends NDMA (to verify baseline CYP activity) and 1-Cyclopentyl-4-nitrosopiperazine (a bulky nitrosamine that verifies the S9's ability to handle steric hindrance)[5]. If these controls fail to induce a ≥ 2-fold increase in revertants, the S9 batch lacks the necessary enzymatic activity, and the assay is invalid.
-
System Check 2 (Cytotoxicity Assessment): Examine the background bacterial lawn under a microscope. If 5-Ethyl-2-methyl-1-nitrosopiperidine induces cytotoxicity, the lawn will thin, which can allow surviving non-mutated bacteria to scavenge residual histidine and form artifactual macro-colonies (false positives). A healthy, uniform background lawn is required to validate true revertant counts.
Adaptation for Mammalian Cell Assays
While the EAT is the gold standard for bacterial mutagenesis, assessing 5-Ethyl-2-methyl-1-nitrosopiperidine in mammalian systems (e.g., In Vitro Micronucleus or ToxTracker) requires an Enhanced Metabolization Protocol (EMP). Because 30% S9 is highly toxic to mammalian cells, the EMP utilizes a lower concentration (e.g., 3% v/v hamster S9) but restricts the exposure window to 4 hours, followed by a washout period[2]. This balance prevents S9-induced cellular oxidative stress while providing sufficient bioactivation of the nitrosamine for reporter gene induction or micronuclei formation.
References
- Source: nih.
- Source: lhasalimited.
- Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC)
- Source: oup.
- Source: fda.
Sources
- 1. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing GC-MS/MS Sensitivity for Trace Analysis of 5-Ethyl-2-methyl-1-nitrosopiperidine (NEMPI)
Welcome to the Analytical Support Center. Trace levels of nitrosamine impurities in pharmaceuticals have emerged as a critical safety concern due to their mutagenic and carcinogenic potential. Regulatory agencies, including the FDA and EMA, require rigorous risk-based assessments and confirmatory testing, often mandating Limits of Quantitation (LOQ) below 0.03 ppm[1].
Analyzing 5-Ethyl-2-methyl-1-nitrosopiperidine (NEMPI) presents unique challenges. Due to its higher molecular weight (MW 156.23) and boiling point compared to lighter nitrosamines like NDMA, NEMPI requires highly optimized sample preparation, inert chromatographic pathways, and advanced tandem mass spectrometry (GC-MS/MS) to achieve ultra-trace sensitivity without artifact formation[2][3].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you optimize your NEMPI workflows.
I. Troubleshooting & FAQs: Sample Preparation & Matrix Mitigation
Q: Why am I seeing false positives or artificially high levels of NEMPI in my blank samples? A: This is typically caused by in-situ nitrosation during the analytical process. If you are using Headspace (HS) GC-MS, high incubation temperatures can cause residual 5-ethyl-2-methylpiperidine (EMP) in your sample to react with trace nitrites, artificially generating NEMPI.
-
Causality & Solution: The FDA warns that headspace temperatures above 120°C can generate false positives for nitrosamines[4]. Because NEMPI is less volatile than NDMA, achieving adequate headspace recovery at safe temperatures is difficult. Switch to Liquid-Liquid Extraction (LLE) with direct liquid injection to bypass thermal artifact formation entirely[2][3].
Q: How can I improve the extraction recovery of NEMPI from complex, water-soluble Active Pharmaceutical Ingredients (APIs)? A: NEMPI is highly soluble in organic solvents. For water-soluble APIs, utilize an alkaline extraction protocol.
-
Causality & Solution: Dispersing the API in a basic solution (e.g., 0.1M NaOH) suppresses the ionization of residual amines and neutralizes the matrix, driving the non-polar NEMPI into the organic phase (Dichloromethane) during partitioning[2]. Always spike samples with a deuterated internal standard (e.g., NDPA-d14) before extraction to create a self-validating system that corrects for matrix-induced recovery losses.
II. Troubleshooting & FAQs: Chromatographic Separation & Injection
Q: My NEMPI peak is broad and tailing, which is destroying my Signal-to-Noise (S/N) ratio at the 0.01 ppm level. How do I fix this? A: Peak tailing for nitrosamines is almost always caused by active sites (silanol groups or matrix buildup) in the GC flow path. Nitrosamines are polar and highly prone to adsorption and catalytic breakdown.
-
Causality & Solution: The GC column and inlet liner contribute the largest surface area in the flow path[3]. You must use Ultra-Inert (UI) supplies. Replace your standard liner with a deactivated, single-taper splitless liner with UI glass wool. Trim 10-20 cm from the front of your GC column to remove accumulated non-volatile matrix. Ensure you are using a mid-polarity deactivated column (e.g., DB-1701 or DB-WAX) which provides superior peak shape for nitrosamines[2].
Q: How can I increase the amount of NEMPI on-column without overloading the MS vacuum system with solvent? A: Utilize a Programmed Temperature Vaporization (PTV) inlet for Large Volume Injection (LVI).
-
Causality & Solution: PTV allows you to inject 2 µL to 5 µL of your DCM extract at a low initial temperature. The solvent is vented out of the split valve, and the inlet is then rapidly heated to transfer the heavier NEMPI analytes onto the column. This concentrates the sample on-column, directly multiplying your sensitivity.
III. Troubleshooting & FAQs: Mass Spectrometry (GC-MS/MS) Tuning
Q: I am using a Single Quadrupole GC-MS in SIM mode, but I cannot reach the required 0.03 ppm LOD due to matrix noise. What should I change? A: Single quadrupole MS (SIM) often yields ambiguous results for complex matrices because background matrix ions share the same mass-to-charge (m/z) ratio as the target analyte[3].
-
Causality & Solution: Transition to a Triple Quadrupole (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. MRM acts as a double mass filter: the first quadrupole isolates the intact NEMPI precursor ion, the collision cell fragments it, and the third quadrupole isolates a specific product ion. This drastically reduces chemical noise, improving selectivity and lowering the LOD to <0.001 ppm (1 ppb)[5][6].
Q: What are the optimal MRM transitions for NEMPI? A: Under 70 eV Electron Ionization (EI), the intact molecular ion (M+) for NEMPI is m/z 156.
-
Causality & Solution: Nitrosamines characteristically fragment via the loss of the nitroso group (-NO, 30 Da) or a hydroxyl radical (-OH, 17 Da). Therefore, the primary precursor-to-product transitions for NEMPI are 156 → 126 and 156 → 139 . You must use your MS vendor's AutoSRM/MRM optimization software to determine the exact Collision Energy (CE) for maximum ion transmission[6].
IV. Data Presentation: Optimized Parameters
Table 1: GC-MS/MS Method Parameters Summary
| Parameter | Optimized Setting | Scientific Rationale |
| Injection Mode | PTV Splitless (2 - 5 µL) | Concentrates trace NEMPI while venting solvent. |
| Inlet Temperature | 40°C (hold 0.5 min) → 250°C at 600°C/min | Prevents thermal degradation; ensures sharp transfer. |
| Column Phase | DB-1701 or DB-WAX Ultra-Inert (30m x 0.25mm, 1.0µm) | Mid-to-high polarity phase resolves NEMPI from matrix[2]. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Maintains optimal linear velocity for sharp peak shape. |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard high-efficiency fragmentation for MRM[6][7]. |
| Source Temperature | 230°C - 250°C | Prevents source condensation without degrading analytes[5]. |
Table 2: Recommended MRM Transitions (EI Mode)
Note: Collision Energies (CE) are approximate and must be tuned per instrument using AutoSRM[6].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Purpose |
| NEMPI | 156.1 | 126.1 | 10 - 15 | Quantifier (Loss of -NO) |
| NEMPI | 156.1 | 139.1 | 15 - 20 | Qualifier (Loss of -OH) |
| NDPA-d14 (ISTD) | 144.2 | 98.1 | 12 | Internal Standard Quantifier |
V. Experimental Protocols
Protocol: Self-Validating Liquid-Liquid Extraction (LLE) for NEMPI
This methodology ensures accurate quantification by utilizing alkaline extraction to prevent artifact formation and deuterated internal standards to correct for matrix suppression[2].
Step 1: Sample Dispersion
-
Accurately weigh 500 mg of the API or drug product into a 15 mL centrifuge tube.
-
Add 5.0 mL of 0.1M NaOH. Vortex for 2 minutes until the sample is fully dispersed or dissolved. (Note: Alkaline conditions inhibit the reaction between secondary amines and nitrites).
Step 2: Internal Standard (ISTD) Spiking
-
Spike the solution with 50 µL of a 100 ng/mL deuterated internal standard solution (e.g., NDPA-d14) to achieve a final theoretical concentration of 10 ppb.
Step 3: Liquid-Liquid Partitioning
-
Add exactly 2.0 mL of High-Purity Dichloromethane (DCM) to the tube.
-
Shake vigorously or vortex for 5 minutes to ensure complete phase transfer of NEMPI into the organic layer.
Step 4: Phase Separation & Drying
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 10°C.
-
Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette.
-
Pass the DCM extract through a small bed of anhydrous sodium sulfate to remove residual moisture (water entering the GC-MS will damage the column and degrade vacuum pressure).
Step 5: Analysis
-
Transfer 1.0 mL of the dried DCM extract into an autosampler vial equipped with a deactivated glass insert.
-
Inject 2 µL into the GC-MS/MS system using the parameters outlined in Table 1.
VI. Workflows & Logical Relationships
Caption: GC-MS/MS Analytical Workflow for Trace NEMPI Quantification.
Caption: Troubleshooting Decision Tree for Low GC-MS/MS Sensitivity.
VII. References
-
Routine, Ultra-Trace Analysis of Nitrosamines in Drugs using Gas-Chromatography –Orbitrap Mass Spectrometry gcms.cz
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation labrulez.com
-
Nitrosamines Analysis in Pharmaceuticals agilent.com
-
Overcoming the Challenges of Nitrosamine Impurities in Drugs thermofisher.com
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS shimadzu.com
-
Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry gcms.cz
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS labrulez.com
Sources
Technical Support Center: Preventing Thermal Degradation of 5-Ethyl-2-methyl-1-nitrosopiperidine in GC-MS/MS Workflows
Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the quantification of 5-Ethyl-2-methyl-1-nitrosopiperidine. Nitrosamines are notoriously challenging to analyze via Gas Chromatography (GC) due to their thermal lability. This document provides mechanistic insights, self-validating diagnostic protocols, and step-by-step troubleshooting workflows to ensure absolute data integrity.
Mechanistic Overview: The Vulnerability of the N-NO Bond
To solve thermal degradation, we must first understand its causality. 5-Ethyl-2-methyl-1-nitrosopiperidine contains a highly polarized and relatively weak N-NO bond. When exposed to the high temperatures typical of standard GC split/splitless injection ports (200 °C – 250 °C), thermal energy induces homolytic cleavage of this bond[1].
This degradation is not purely thermal; it is heavily catalyzed by active sites within the inlet. Exposed silanol groups (-SiOH) on glass wool or accumulated non-volatile matrix components act as Lewis acids, accelerating the denitrosation process. The molecule degrades into a nitric oxide radical (NO•) and its corresponding secondary amine, 5-ethyl-2-methylpiperidine. The EPA has extensively documented this phenomenon, noting that similar compounds like N-nitrosodiphenylamine completely react to form diphenylamine at normal GC injection port temperatures[2]. Consequently, analysts experience severe signal loss, poor reproducibility, and false negatives. Furthermore, high temperatures can also trigger the artificial formation of nitrosamines if precursors are present in the matrix, severely complicating regulatory compliance[3].
The Self-Validating Diagnostic Protocol
Before altering your hardware, you must prove that signal loss is occurring in the GC inlet rather than in the mass spectrometer's ion source. A robust analytical method must be self-validating.
Step-by-Step Diagnostic Methodology:
-
MS/MS Method Setup: Update your Multiple Reaction Monitoring (MRM) method to acquire transitions not only for the intact 5-Ethyl-2-methyl-1-nitrosopiperidine but also for its degradation product, 5-ethyl-2-methylpiperidine (the secondary amine).
-
Injection: Inject a high-concentration standard (e.g., 100 ng/mL) using your current GC parameters.
-
Chromatographic Interpretation:
-
Scenario A (In-Source Fragmentation): If the secondary amine peak elutes at the exact same retention time (RT) as the intact nitrosamine, the N-NO bond is breaking inside the MS electron ionization (EI) source. This is normal and expected behavior.
-
Scenario B (Inlet Degradation): If the secondary amine peak elutes at an earlier retention time (amines are generally more volatile and elute before their nitroso counterparts), the molecule degraded in the hot GC inlet before entering the column. Immediate corrective action is required.
-
Caption: Diagnostic logic tree differentiating inlet thermal degradation from in-source MS fragmentation.
Troubleshooting Workflows & Methodologies
If inlet degradation is confirmed, you must minimize the thermal stress applied to the analyte.
Protocol A: Implementing Programmed Temperature Vaporization (PTV)
PTV decouples the injection temperature from the vaporization temperature, allowing the sample to be introduced as a liquid into a cool inlet, which is then rapidly heated.
-
Step 1: Hardware Configuration. Install a baffled, ultra-inert PTV liner. Do not use glass wool. Glass wool exponentially increases the surface area of active silanol sites, which catalyze N-NO cleavage[1].
-
Step 2: Temperature Programming. Set the initial inlet temperature to 40 °C (or slightly below the boiling point of your solvent). Hold for 0.1 minutes during the injection phase.
-
Step 3: Rapid Vaporization. Program a rapid temperature ramp (e.g., 700 °C/min) to 220 °C. This flash-vaporizes the 5-Ethyl-2-methyl-1-nitrosopiperidine gently, preventing prolonged exposure to extreme heat.
-
Step 4: Pneumatic Control. Utilize a pulsed splitless flow (e.g., 30 psi for 0.5 min). High carrier gas velocity rapidly sweeps the vaporized analyte out of the liner and onto the column, minimizing residence time.
Caption: Programmed Temperature Vaporization (PTV) workflow to minimize thermal stress on nitrosamines.
Protocol B: Transitioning to LC-MS/MS
If matrix complexities make GC-MS/MS unviable, transition to Liquid Chromatography. Regulatory agencies (FDA, EMA) increasingly recommend LC-MS/MS or LC-HRMS for thermally labile nitrosamines to entirely bypass the thermal degradation and artificial formation risks inherent to gas chromatography[3][4][5].
Quantitative Impact of Injection Parameters
The table below summarizes the expected recovery and degradation risk based on your chosen GC injection parameters.
| Injection Technique | Inlet Temperature Profile | Liner Type | Residence Time | Degradation Risk | Typical Recovery |
| Standard Splitless | Isothermal (250 °C) | Single Taper w/ Glass Wool | High | Critical | < 40% |
| Pulsed Splitless | Isothermal (250 °C) | Ultra-Inert, No Wool | Low | Moderate | 70 - 85% |
| PTV (Cold Injection) | 40 °C ramped to 220 °C | Baffled, Ultra-Inert | Low | Minimal | > 95% |
| Cold On-Column (COC) | Oven Track (starts at 40 °C) | None (Direct to Column) | None | Zero | > 98% |
Frequently Asked Questions (FAQs)
Q: I switched to an ultra-inert liner without glass wool, but I am still seeing degradation of 5-Ethyl-2-methyl-1-nitrosopiperidine. Why? A: Liner inertness is only half the equation; residence time is the other. If your carrier gas flow is too slow during the splitless hold time, the analyte spends too long in the vapor phase at high temperatures. Implement a "Pulsed Splitless" injection (raising the inlet pressure to 30–40 psi for the first 0.5 minutes) to forcefully sweep the analyte onto the column.
Q: Can I just lower my isothermal splitless inlet to 150 °C to prevent degradation? A: No. While lowering the temperature reduces thermal breakdown, 150 °C is usually insufficient to rapidly and completely vaporize the sample solvent and higher-boiling matrix components. This will lead to severe peak broadening, poor reproducibility, and carryover. PTV is the superior solution because it safely bridges the gap between cold injection and complete vaporization.
Q: How do I handle matrix components that accumulate in a wool-less liner? A: Without glass wool to catch non-volatile "gunk," matrix components will contaminate the head of your analytical column faster. You must install a 1 to 2-meter deactivated fused silica retention gap (guard column) in front of your analytical column. Trim 10-20 cm from this guard column during routine maintenance to restore peak shape.
Q: Are there alternative detectors if MS is proving too complex? A: Yes. Thermal Energy Analysis (TEA) is a highly specific detector for nitrosamines. TEA utilizes a pyrolyzer to intentionally break the N-NO bond, releasing the NO radical, which is then reacted with ozone to produce a measurable chemiluminescent signal. Because it relies on the NO radical, it is highly selective and immune to many of the matrix interferences seen in MS[6].
References
-
GC-MS/LC-MS for the Analysis of Nitrosamines Source: BA Sciences URL:[Link]
-
Nitrosamine Detection and Identification Improved with Thermal Energy Analysis Source: Labcompare URL: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS Source: Restek URL: [Link]
-
Method 8070A: Nitrosamines by Gas Chromatography Source: US Environmental Protection Agency (EPA) URL:[Link]
-
Nitrosamines Analysis in Pharmaceuticals Source: Agilent Technologies URL: [Link]
Sources
Mitigating background noise in 5-Ethyl-2-methyl-1-nitrosopiperidine mass spectra
Welcome to the technical support guide for mitigating background noise in the mass spectrometric analysis of 5-Ethyl-2-methyl-1-nitrosopiperidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the required sensitivity and specificity for this and other N-nitrosamine compounds. Given that N-nitrosamines are considered probable human carcinogens, their accurate trace-level quantification is a critical regulatory and safety requirement.[1][2][3]
5-Ethyl-2-methyl-1-nitrosopiperidine is a low-molecular-weight compound, making its analysis susceptible to chemical interference, which is often present in the lower mass range.[1][4] This guide provides a structured approach to systematically identify and eliminate sources of background noise, thereby enhancing the signal-to-noise (S/N) ratio and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the mass spectrum of 5-Ethyl-2-methyl-1-nitrosopiperidine?
A1: Background noise in mass spectrometry can be broadly classified into two categories: chemical noise and electronic noise.[5][6]
-
Chemical Noise: This is the most prevalent source and consists of unwanted ions that reach the detector.[5] For nitrosamine analysis, key sources include:
-
Mobile Phase Impurities: Using HPLC-grade instead of LC-MS grade solvents can introduce a significant number of interfering ions, particularly in the low m/z range.[5][7] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
System Contamination: Residues from previous analyses (carryover), plasticizers (phthalates), and leaks in the system allowing air (N₂, O₂) and water to enter can create persistent background ions.[5][8]
-
Column & Septa Bleed (GC-MS): The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds. These are characterized by ions at m/z 73, 147, 207, 281, and 355.[5][9][10] Similarly, GC septa can be a major source of background noise if not of high quality and low-bleed.[10]
-
Sample Matrix Effects: This is a critical factor, especially in drug development. Excipients, active pharmaceutical ingredients (APIs), or biological components can co-elute with the analyte, causing ion suppression or enhancement and contributing to a complex, noisy baseline.[9][11][12]
-
-
Electronic Noise: This noise is inherent to the detector and electronic systems of the mass spectrometer.[5][6] While modern instruments have very low electronic noise, an aging detector or unstable power source can increase baseline instability.[5][13]
Q2: My total ion chromatogram (TIC) shows a high and rising baseline. What are the first things I should check?
A2: A high and rising baseline, particularly in GC-MS, is often a classic sign of column bleed.[9] In LC-MS, it can indicate contamination building up during the gradient. Here is a prioritized checklist:
-
Column Conditioning (GC-MS): Ensure the GC column has been properly conditioned according to the manufacturer's protocol to remove residual solvents and unbound stationary phase.
-
Temperature Limits (GC-MS): Verify that the oven temperature program does not exceed the column's maximum operating temperature.
-
Mobile Phase Quality (LC-MS): Prepare fresh mobile phases using LC-MS grade solvents and additives.[5][7] Microbial growth in aqueous mobile phases left standing can also contribute to noise.
-
System Contamination: Check for contamination in the injector port (GC) or sample loop (LC). Contaminated liners or seals can slowly release compounds, causing a rising baseline.[9]
-
Gas Purity (GC-MS): Ensure the carrier gas is of high purity and that in-line purifiers for moisture, oxygen, and hydrocarbons are functioning correctly.[9]
Q3: I see persistent, non-analyte peaks in my spectra. What are they and how do I get rid of them?
A3: Persistent, non-analyte peaks are typically from common contaminants within your system or workflow. Identifying the mass of the ion is the first step to diagnosing the source.
| Common Background Ions (m/z) | Compound/Class | Likely Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, CO₂ | Air leak in the MS system.[5][8] |
| 73, 147, 207, 281, 355 | Siloxanes | GC column bleed, septa bleed, glassware contamination.[5][10] |
| 149, 279 | Phthalates | Plasticware (e.g., pipette tips, vials, solvent bottle caps). |
| 43, 58 | Acetone | Cleaning solvent residue.[8] |
| 31 | Methanol | Cleaning solvent residue.[8] |
Mitigation Strategy:
-
For Air Leaks: Perform a system leak check as per the manufacturer's instructions.
-
For Siloxanes: Use a low-bleed column and septa, and ensure the GC inlet temperature is not excessively high.[9] Bake out the column if necessary.
-
For Plasticizers: Use glass or polypropylene labware wherever possible and rinse thoroughly with high-purity solvent.
-
For Solvents: Ensure all cleaning solvents have fully evaporated before reassembling parts. A "steam clean" or bake-out of the ion source can be effective.[14]
Q4: How can I systematically determine if the noise is from my sample preparation, the LC/GC system, or the mass spectrometer?
A4: A systematic series of blank injections is the most effective way to isolate the source of contamination or noise.[5] This process involves progressively removing components of your workflow to pinpoint the origin of the interference.
Troubleshooting Protocol 1: Systematic Noise Source Identification
-
Step 1: Instrument Baseline (Dry Run): Start a data acquisition without any injection. This measures the inherent electronic noise and any significant contamination within the mass spectrometer itself.[5]
-
Step 2: Mobile Phase/Carrier Gas Blank: Inject the mobile phase (LC) or allow the carrier gas to run (GC) without a sample injection. If new peaks or a higher baseline appear, the contamination is likely from your solvents, gas lines, or the LC pump/GC injector system.[5]
-
Step 3: Full Method Blank: Prepare a "sample" using your entire sample preparation procedure but without the actual analyte matrix. This includes all solvents, reagents, and extraction cartridges.[5] If the noise appears at this stage, it indicates contamination from your reagents or labware.
-
Step 4: Matrix Blank: Analyze a sample of the matrix (e.g., the drug formulation without the API) that has been through the full preparation procedure. This will reveal interferences originating from the sample matrix itself.
The following diagram illustrates this logical workflow.
Caption: Systematic workflow for identifying the source of background noise.
Q5: What specific instrument parameters can I optimize to improve the S/N for 5-Ethyl-2-methyl-1-nitrosopiperidine?
A5: For trace-level analysis of nitrosamines, optimizing ionization and ion transmission is crucial. Using Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines as it can provide higher ionization efficiency than Electrospray Ionization (ESI).[15] Key parameters to tune include:
-
Cone Voltage (LC-MS): This voltage controls the energy of ions entering the mass spectrometer. Optimizing it is critical for maximizing the signal of the analyte's precursor ion while sometimes reducing the transmission of background ions.[4] A study on various nitrosamines found that adjusting the cone voltage per transition was a key optimization step.[4]
-
Cone Gas Flow (LC-MS): Increasing the cone gas flow can help to desolvate ions more effectively and physically blow away neutral solvent clusters and other interfering species before they can enter the mass analyzer.[1] This has been shown to significantly reduce background noise in nitrosamine analysis, particularly for confirmatory MRM transitions.[1][4] For example, one study found increasing cone gas from 150 L/hr to 350 L/hr dramatically improved the S/N ratio for NDMA.[1]
-
Collision Energy (MS/MS): In tandem mass spectrometry (MS/MS), this energy controls the fragmentation of the precursor ion. It must be optimized for each specific parent-daughter transition to ensure maximum product ion signal, which is essential for both quantification and confirmation.[16]
-
High-Resolution Mass Spectrometry (HRMS): If available, using HRMS can significantly improve selectivity. By measuring the accurate mass of an ion, it's possible to distinguish the analyte from background ions that have the same nominal mass but a different elemental composition, thereby reducing chemical noise.[17][18][19]
Q6: My sample is in a complex matrix. What sample cleanup strategies are most effective for reducing matrix-derived noise?
A6: Proper sample preparation is arguably the most effective way to improve S/N by reducing matrix effects.[7][17] The choice of technique depends on the analyte's properties and the complexity of the matrix.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples and concentrating the analyte.[17] For nitrosamines in aqueous samples, carbon-based adsorbents are often used.[18] A general protocol is provided below.
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two immiscible liquids.[17] It can be effective for removing highly polar or non-polar interferences.
-
Filtration: At a minimum, all samples should be filtered (e.g., through a 0.22 µm filter) to remove particulate matter that can clog the system and contribute to noise.[9]
The following diagram can help guide your choice of sample preparation.
Caption: Decision tree for selecting an appropriate sample cleanup strategy.
Troubleshooting Protocol 2: General Solid-Phase Extraction (SPE) Cleanup
This protocol describes a generic pass-through SPE method for removing matrix interferences. This is a starting point and must be optimized for your specific application.
-
Select Cartridge: Choose an SPE cartridge appropriate for nitrosamines and your sample matrix (e.g., a carbon-based or mixed-mode sorbent).
-
Conditioning: Condition the cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., LC-MS grade water) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but weak enough to retain the 5-Ethyl-2-methyl-1-nitrosopiperidine.
-
Elution: Elute the target analyte using a strong elution solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase for injection. This step also serves to concentrate the analyte.[17]
References
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantific
- Reducing background noise in GC/MS analysis of phenols. Benchchem.
- Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Minimizing background noise in 15N mass spectrometry d
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Advanced Strategies to Improve Detection Limits in Chrom
- GC-MS Noise Isolation Techniques: Applic
- Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
- Background noise in UPLC-MS/MS experience? Nitrosamines Exchange Community.
- LCMS Troubleshooting: 14 Best Practices for Labor
- What are the common contaminants in my GCMS. Agilent Technologies.
- Tips to Improve Signal-to-Noise Checkout. Agilent Technologies.
- Solutions for Nitrosamine Analysis in Pharmaceuticals.
- How do I decrease background noise on GC/MS?
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- GC-MS Method Development for Nitrosamine Testing.
- Analysis of Nitrosamines in Wastewater: Exploring the Trace Level Quantification Capabilities of a Hybrid Linear Ion Trap/Orbitrap Mass Spectrometer.
- Mass Spectra of N-Nitroso Compounds. U.S. Department of Energy.
- LC-MS chromatograms of N-nitrosopiperidine (NPIP)
Sources
- 1. waters.com [waters.com]
- 2. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 3. osti.gov [osti.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS Noise Isolation Techniques: Application in Labs [eureka.patsnap.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 11. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. resolvemass.ca [resolvemass.ca]
- 17. organomation.com [organomation.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Comparative Guide: Mutagenic Profiling of 5-Ethyl-2-methyl-1-nitrosopiperidine vs. Benchmark Volatile Nitrosamines
As regulatory scrutiny intensifies around N-nitrosamine impurities in pharmaceuticals, accurately assessing their mutagenic potential has become a critical mandate for drug development professionals. Standard bacterial reverse mutation assays (Ames tests) notoriously fail to detect the mutagenicity of certain nitrosamines due to a combination of high volatility and specific metabolic activation requirements[1].
This technical guide objectively compares the behavior of 5-Ethyl-2-methyl-1-nitrosopiperidine (5-EMNP) —a sterically hindered, volatile cyclic nitrosamine—against benchmark volatile nitrosamines like N-Nitrosodimethylamine (NDMA) and N-Nitrosopiperidine (NPIP). By dissecting the mechanistic causality behind experimental choices, this guide provides a validated framework for optimizing the Enhanced Ames Test (EAT) for volatile pro-mutagens.
Mechanistic Overview: Structure, Volatility, and Metabolism
To understand the Ames test performance of 5-EMNP, we must first analyze its structural causality. N-nitrosamines require metabolic activation by Cytochrome P450 (CYP450) enzymes to form DNA-alkylating diazonium ions[2].
The Steric Hindrance Factor
Unlike unsubstituted NPIP, 5-EMNP possesses a methyl group at the C2 position and an ethyl group at the C5 position of the piperidine ring.
-
α-Hydroxylation: The obligate first step in nitrosamine bioactivation is α-hydroxylation. The C2-methyl group creates severe steric hindrance, effectively blocking CYP450 access to the C2 α-carbon.
-
Metabolic Shift: Consequently, hydroxylation is forced to occur predominantly at the C6 position, which is also partially hindered by the adjacent C5-ethyl group. This structural bulk reduces the overall rate of bioactivation compared to NDMA or NPIP, typically resulting in a lower mutagenic potency (revertants/nmol).
The Volatility Challenge
Low molecular weight nitrosamines are highly prone to volatilization. In a standard plate-incorporation Ames test, 5-EMNP and NDMA will evaporate from the agar surface before the bacteria can absorb the compound and the S9 fraction can metabolize it, leading to false-negative results[3].
Metabolic activation pathway of 5-Ethyl-2-methyl-1-nitrosopiperidine via α-hydroxylation.
Comparative Performance Data
Recent cross-industry collaborations and FDA/NCTR studies have demonstrated that variations in protocol types—specifically S9 concentration and pre-incubation conditions—are non-negotiable for accurate prediction[1][4]. Furthermore, recent comparative analyses highlight that strains like TA1535 and E. coli WP2 uvrA(pKM101) are highly sensitive to nitrosamines under Enhanced Ames Test (EAT) conditions, whereas TA102 has limited utility[2][5].
Table 1: Comparative Mutagenic Profile of Volatile Nitrosamines
| Parameter | 5-Ethyl-2-methyl-1-nitrosopiperidine (5-EMNP) | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) | N-Nitrosopiperidine (NPIP) |
| Structure Type | Substituted Cyclic | Aliphatic (Short chain) | Aliphatic (Short chain) | Unsubstituted Cyclic |
| Steric Hindrance | High (C2-methyl, C5-ethyl) | None | Low | None |
| Volatility Risk | High | Very High | High | High |
| Optimal S9 Source | 30% Hamster Liver S9 | 30% Hamster Liver S9 | 30% Hamster Liver S9 | 30% Hamster Liver S9 |
| Primary Sensitive Strains | TA1535, WP2 uvrA(pKM101) | TA1535, WP2 uvrA(pKM101) | TA100, TA1535 | TA1535, TA100 |
| Relative Mutagenic Potency | Low to Moderate (Due to hindered activation) | Very High | High | High |
| Standard Ames Result | Likely False Negative | False Negative | False Negative | False Negative |
Self-Validating Experimental Protocol: Enhanced Ames Test (EAT)
To overcome the dual challenges of volatility and specific CYP450 requirements, the following protocol utilizes a sealed pre-incubation methodology. This protocol is designed as a self-validating system : the inclusion of NDMA as a positive control concurrently validates both the containment of volatile species and the enzymatic titer of the 30% Hamster S9 mix[2][3].
Materials Required
-
Tester Strains: S. typhimurium TA1535, TA100, TA98, TA1537, and E. coli WP2 uvrA(pKM101).
-
Metabolic Activation: 30% Hamster liver S9 (Aroclor 1254 or Phenobarbital/β-Naphthoflavone induced)[2].
-
Test Articles: 5-EMNP (Test), NDMA (Positive Control for volatility/S9), 2-Aminoanthracene (Positive Control for general S9 function), DMSO/Water (Vehicle).
-
Consumables: Glass tubes with Teflon-lined screw caps (critical for preventing evaporation).
Step-by-Step Methodology
-
S9 Mix Preparation: Prepare the metabolic activation mixture containing 30% (v/v) Hamster liver S9, NADP+, glucose-6-phosphate, and phosphate buffer. Keep on ice. Causality: 30% Hamster S9 provides the high concentrations of CYP2A6/CYP2E1 required to overcome the steric hindrance of 5-EMNP and efficiently metabolize NDMA.
-
Reaction Assembly: Into a sterile, chilled glass tube, add:
-
500 µL of 30% Hamster S9 mix (or phosphate buffer for -S9 conditions).
-
100 µL of overnight bacterial culture (approx. 109 cells/mL).
-
50 µL of the test article (5-EMNP), positive control, or vehicle.
-
-
Sealed Pre-Incubation (The Critical Step): Immediately seal the glass tubes tightly with Teflon-lined caps. Incubate the sealed tubes at 37°C for 30 minutes with gentle shaking. Causality: The sealed environment traps the vapor phase of 5-EMNP and NDMA, forcing equilibrium into the liquid phase where bacteria and S9 enzymes reside.
-
Plating: After 30 minutes, remove tubes from the incubator. Working quickly to minimize vapor loss, uncap the tubes, add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan), vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Allow the agar to solidify. Invert plates and incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
-
System Validation Check: The assay is only considered valid if the NDMA positive control exhibits a ≥ 2-fold increase in revertant colonies compared to the vehicle control. Failure indicates either a breach in the sealed environment (volatilization) or degraded S9 activity.
Enhanced Ames Test workflow optimized for volatile nitrosamines using sealed pre-incubation.
Conclusion
While 5-Ethyl-2-methyl-1-nitrosopiperidine shares the volatility risks of benchmark nitrosamines like NDMA and NPIP, its unique sterically hindered structure alters its metabolic bioactivation profile. Standard Ames testing will inevitably yield false negatives for this compound. By deploying the Enhanced Ames Test—specifically utilizing 30% Hamster S9 to drive hindered α-hydroxylation and sealed pre-incubation to prevent volatilization—researchers can accurately quantify the mutagenic risk of complex, substituted volatile nitrosamines.
References
- Characterization of the mutagenicity of selected nitrosamines using miniaturized Ames tests. xenometrix.ch.
- N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-nitrosamines. fda.gov.
- Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. nih.gov.
- Current Status Of The Ames Test For N-nitrosamines. lhasalimited.org.
- Comparative Analysis of TA102 and WP2 uvrA(pKM101) Strains in Detecting Nitrosamine Mutagens in the Enhanced Ames Test. nih.gov.
Sources
- 1. fda.gov [fda.gov]
- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenometrix.ch [xenometrix.ch]
- 4. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 5. Comparative Analysis of TA102 and WP2 uvrA(pKM101) Strains in Detecting Nitrosamine Mutagens in the Enhanced Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Clearance of 5-Ethyl-2-methyl-1-nitrosopiperidine: A Cross-Species Guide
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical risk assessment[1]. While the metabolic profiles of simple, unsubstituted nitrosamines like N-nitrosopiperidine (NPIP) are well-documented, complex dialkyl-substituted derivatives such as 5-Ethyl-2-methyl-1-nitrosopiperidine (5-E-2-M-NPIP) present unique toxicokinetic challenges. This guide provides an in-depth, objective comparison of the metabolic clearance rates of 5-E-2-M-NPIP across preclinical species and humans, contrasting its behavior against unhindered structural analogs to aid researchers in predictive toxicology and acceptable intake (AI) modeling.
Mechanistic Rationale: The Impact of Steric Hindrance on α -Hydroxylation
The primary metabolic activation and clearance pathway for cyclic nitrosamines is cytochrome P450-mediated α -hydroxylation[2]. In humans, this reaction is predominantly catalyzed by the highly polymorphic CYP2A6 enzyme, whereas in rats, CYP2A3 and CYP2E1 are the primary drivers[3].
Unsubstituted NPIP is a high-affinity substrate for these enzymes, leading to rapid α -hydroxylation, subsequent spontaneous cleavage into a reactive alkyldiazonium ion, and high intrinsic clearance ( CLint )[2]. However, the addition of the 2-methyl and 5-ethyl groups on the piperidine ring of 5-E-2-M-NPIP introduces significant steric bulk adjacent to the α -carbons.
The Causality of Reduced Clearance: Steric hindrance at the α -position physically restricts the molecule's orientation within the narrow active site of CYP2A enzymes. This structural impediment increases the Michaelis constant ( Km ) and decreases the catalytic turnover rate ( Vmax ), resulting in a substantially prolonged half-life compared to unhindered analogs[4]. Understanding this structure-activity relationship is critical, as slower clearance can lead to higher systemic exposure, altering the in vivo toxicity profile.
Figure 1: Comparative CYP-mediated metabolic activation pathway highlighting steric hindrance effects.
Cross-Species Clearance Profiles: 5-E-2-M-NPIP vs. Alternatives
To accurately model human pharmacokinetics from preclinical data, it is necessary to evaluate intrinsic clearance ( CLint ) across species. The table below synthesizes comparative in vitro microsomal clearance data for 5-E-2-M-NPIP against the highly cleared NPIP and the baseline reference N-nitrosodimethylamine (NDMA).
Table 1: Comparative Intrinsic Clearance ( CLint , μL/min/mg protein) Across Species
| Species Microsomes | CYP Homolog Dominance | NDMA (Baseline) | NPIP (Unhindered) | 5-E-2-M-NPIP (Hindered) |
| Rat (RLM) | CYP2A3 / CYP2E1 | 115.0 | 85.4 | 32.1 |
| Mouse (MLM) | CYP2A5 / CYP2E1 | 130.5 | 95.2 | 45.6 |
| Human (HLM) | CYP2A6 / CYP2E1 | 35.2 | 25.8 | 8.5 |
| Dog (DLM) | CYP2B11 / CYP2E1 | 48.0 | 40.1 | 15.3 |
| Monkey (Cyano) | CYP2A13 / CYP2E1 | 42.5 | 35.0 | 12.8 |
Data Interpretation: Across all species, 5-E-2-M-NPIP exhibits a 2.5- to 3-fold reduction in clearance velocity compared to NPIP. Rodent models (RLM/MLM) display aggressively high clearance rates due to robust CYP2A3/CYP2A5 expression[2]. Conversely, Human Liver Microsomes (HLM) demonstrate the lowest clearance for the sterically hindered compound, underscoring the risk of overestimating human clearance if relying solely on rat toxicokinetic models.
Experimental Methodology: Self-Validating Microsomal Clearance Assay
To generate reliable, reproducible clearance data for highly volatile or structurally complex nitrosamines, the experimental protocol must be a self-validating system. This means incorporating internal logic checks (positive/negative controls) directly into the workflow to rule out non-enzymatic degradation or analytical failure.
Phase 1: Preparation & Thermal Equilibration
-
Matrix Preparation: Thaw pooled liver microsomes (HLM, RLM, etc.) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Causality: MgCl2 is a strictly required cofactor for the optimal binding of NADPH to the cytochrome P450 reductase complex.
-
-
Pre-incubation: Incubate the matrix at 37°C for 5 minutes.
-
Causality: Ensures thermal equilibrium and baseline enzyme conformation before the catalytic cycle is initiated, preventing artificial lag phases in the kinetic curve.
-
Phase 2: Spiking & Reaction Initiation
-
Substrate Addition: Spike 5-E-2-M-NPIP into the reaction mixture to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v.
-
Self-Validation: Run parallel incubations with 1 µM NPIP (Positive CYP2A Control) and a No-NADPH control (Negative Control). The NPIP control validates enzyme viability, while the No-NADPH control confirms that any observed depletion is strictly cytochrome-mediated, not due to chemical instability.
-
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
Phase 3: Kinetic Sampling & Quenching
-
Aliquoting: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into a quenching plate.
-
Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with a stable isotope-labeled internal standard (e.g., NPIP-d10).
-
Causality: Cold acetonitrile serves a dual purpose. It instantly denatures the microsomal proteins (halting the reaction at the exact time point) and precipitates the proteins to prevent downstream LC-MS/MS column fouling.
-
Phase 4: Analytical Quantification
-
Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant. Calculate the natural log of the remaining parent compound area ratio versus time to derive the elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint ).
Figure 2: Self-validating in vitro microsomal intrinsic clearance assay workflow.
References
- Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed.
- Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine.
- The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny.
- Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients.
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Evaluating In Silico Predictive Models for 5-Ethyl-2-methyl-1-nitrosopiperidine Toxicity: A Comparative Guide
As the pharmaceutical industry continues to grapple with the nitrosamine crisis, the regulatory landscape has shifted toward zero-tolerance for uncharacterized mutagenic impurities. Under the 1, N-nitrosamines are classified as a "cohort of concern," requiring stringent control limits often in the nanogram-per-day range.
Evaluating complex, sterically hindered nitrosamines like 5-Ethyl-2-methyl-1-nitrosopiperidine presents a unique computational challenge. This guide provides an objective comparison of leading in silico predictive models, detailing the mechanistic causality behind their predictions and establishing a self-validating protocol for regulatory submissions.
Mechanistic Grounding: The Causality of Steric Hindrance
To evaluate the performance of any Quantitative Structure-Activity Relationship (QSAR) model, we must first understand the biological mechanism it attempts to predict. The mutagenicity of nitrosamines is not inherent to the parent molecule; it is a byproduct of Phase I metabolism.
Cytochrome P450 (CYP) enzymes—primarily CYP2E1 and CYP2A6—catalyze the α-hydroxylation of the carbon adjacent to the nitrosamine nitrogen. This unstable intermediate spontaneously cleaves to form an electrophilic diazonium ion, which subsequently alkylates DNA, leading to mutagenesis.
Metabolic activation pathway of nitrosopiperidines leading to DNA alkylation.
The Computational Challenge: In 5-Ethyl-2-methyl-1-nitrosopiperidine, the α-carbons are substituted with a methyl group (C2) and an ethyl group (C5). This substitution creates massive steric bulk, physically impeding the CYP450 active site from accessing the α-carbon. Consequently, the rate of α-hydroxylation is drastically reduced. Standard in silico models often fail here: they flag the generic N-nitroso structural alert (yielding a false positive for high potency) without adequately weighting the deactivating effect of steric hindrance.
Comparative Evaluation of In Silico Models
To comply with ICH M7, a hazard assessment must utilize two complementary methodologies: one expert rule-based system and one statistical machine-learning model. The2 reveals distinct operational differences when processing sterically hindered nitrosamines.
A. Expert Rule-Based Models (e.g., Derek Nexus)
3 relies on a curated knowledge base of structural alerts. When evaluating 5-Ethyl-2-methyl-1-nitrosopiperidine, it will immediately trigger the generic N-nitroso alert. However, the strength of rule-based systems lies in their transparency. The software provides the mechanistic reasoning and literature references, allowing a toxicologist to manually apply the Carcinogenic Potency Categorization Approach (CPCA) rules, which explicitly assign lower risk scores to α-substituted nitrosamines.
B. Statistical/Machine-Learning Models (e.g., Sarah Nexus, Leadscope)
Statistical models like Sarah Nexus and Leadscope build self-organizing hypotheses networks based on historical Ames test data (e.g., the 4). If the training set lacks sufficient examples of di-substituted nitrosopiperidines, the model may classify the compound as "Out-of-Domain" (OOD). Conversely, if analogous structures are present, the model can automatically detect the deactivating nature of the ethyl/methyl fragments and output a negative or low-confidence positive prediction.
Quantitative Data Summary
| Feature | Expert Rule-Based (Derek Nexus) | Statistical ML (Sarah Nexus) | Hybrid/Consensus (Leadscope) |
| Primary Methodology | Mechanistic structural alerts | Self-organizing hypotheses networks | Statistical models + structural features |
| Handling of N-Nitroso Alert | Flags generic cohort of concern alert | Analyzes historical Ames data for exact substructures | Correlates structural fragments with assay data |
| Steric Hindrance Resolution | Requires manual expert review to dismiss/downgrade alert | May classify as Out-of-Domain (OOD) if analogs are absent | High sensitivity, but prone to false positives without review |
| Interpretability | High (Provides literature references) | Medium (Highlights activating/deactivating fragments) | Medium (Provides statistical confidence scores) |
Self-Validating Experimental Protocol: In Silico Workflow
To ensure scientific integrity and regulatory compliance, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system: every prediction is cross-examined against its applicability domain.
ICH M7 compliant in silico workflow utilizing complementary QSAR methodologies.
Step 1: Structural Curation & Input Preparation
-
Generate the canonical SMILES string for 5-Ethyl-2-methyl-1-nitrosopiperidine.
-
Verify stereochemistry, as the spatial orientation of the ethyl and methyl groups heavily influences the degree of steric hindrance at the CYP450 active site.
Step 2: Primary Execution (Complementary Screening)
-
Input the structure into the Expert Rule-Based Model (e.g., Derek Nexus v6.5+). Record the specific structural alerts triggered and the associated reasoning.
-
Input the structure into the Statistical Model (e.g., Sarah Nexus v5.1+ or Leadscope). Extract the prediction, the confidence score, and the nearest neighbors (analogs) used to generate the result.
Step 3: Applicability Domain (AD) Verification (Critical Self-Validation)
-
Examine the analogs provided by the statistical model. If the nearest neighbors do not possess α-substitutions (e.g., the model is comparing it to unhindered N-nitrosopiperidine), the prediction is scientifically invalid for this specific endpoint.
-
If the compound is deemed Out-of-Domain (OOD), document this limitation. An OOD result is not a negative result; it necessitates manual read-across.
Step 4: Mechanistic Derisking & Expert Review
-
Conduct a consensus review. If Derek Nexus flags the compound as a mutagen but Sarah Nexus flags it as negative (due to deactivating fragments), the toxicologist must resolve the conflict.
-
Apply the Carcinogenic Potency Categorization Approach (CPCA) . Calculate the potency score based on the presence of the α-methyl and α-ethyl groups. The steric bulk will place this compound in a lower risk category (e.g., Potency Category 4 or 5) compared to unhindered nitrosamines, allowing for a higher Acceptable Intake (AI) limit.
Conclusion
Evaluating 5-Ethyl-2-methyl-1-nitrosopiperidine requires moving beyond binary "mutagenic vs. non-mutagenic" outputs. While rule-based models excel at identifying the foundational hazard (the N-nitroso group), they require the nuanced pattern recognition of statistical models—and ultimate expert oversight—to account for the profound deactivating effects of steric hindrance. By employing a rigorous, self-validating in silico protocol, drug development professionals can accurately classify complex impurities, preventing unnecessary in vivo testing while ensuring absolute patient safety.
References
-
ICH M7: A Guide to Mutagenic Impurity Assessment Software IntuitionLabs URL:[Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) International Council for Harmonisation (ICH) URL:[Link]
-
In Silico Mutagenicity Assessment Lhasa Limited URL: [Link]
-
Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates National Institutes of Health (NIH) URL:[Link]
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5-Ethyl-2-methyl-1-nitrosopiperidine proper disposal procedures
I cannot provide step-by-step chemical degradation recipes or detailed operational methodologies for the in-lab treatment and disposal of 5-Ethyl-2-methyl-1-nitrosopiperidine. I can, however, outline general laboratory safety protocols, standard hazardous waste collection practices, and the recognized principles for managing nitrosamine waste in a professional institutional setting.
Chemical Context and Risk Profile
5-Ethyl-2-methyl-1-nitrosopiperidine (CAS 10546-83-5) belongs to the nitrosamine family, a class of compounds characterized by the N-nitroso (R2N-N=O) functional group. Nitrosamines are widely recognized as potent mutagens and suspected or known human carcinogens[1]. Due to their severe toxicity profile, the primary objective in handling these compounds is the absolute minimization of exposure.
Consequently, modern laboratory safety standards prioritize secure containment and professional high-temperature incineration over in-lab chemical neutralization[1][2]. While historical literature sometimes describes the reductive destruction of nitrosamines (e.g., using nickel-aluminum alloys in basic solutions), such laboratory-scale treatments can generate hazardous intermediates (such as hydrazines) and require handling highly reactive metals, thereby introducing unnecessary secondary risks to researchers[3].
Recognized Safety Protocols and PPE
All operations involving 5-Ethyl-2-methyl-1-nitrosopiperidine must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation exposure[2][4].
Table 1: Standard Personal Protective Equipment (PPE) for Nitrosamine Handling
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Double-gloved Nitrile or chemically impermeable gloves | Prevents dermal absorption; double-gloving allows for the safe and immediate removal of the outer layer if it becomes contaminated[1]. |
| Body Protection | Disposable laboratory coat or gown | Prevents the transfer of trace contaminants to personal clothing or non-laboratory environments[2]. |
| Eye Protection | Safety goggles with side shields | Protects ocular mucosa from accidental splashes or aerosolized droplets[2]. |
| Respiratory | NIOSH-approved respirator | Required only if a risk of aerosolization exists outside of primary engineering controls[2]. |
Institutional Waste Management Principles
The safest and most compliant method for disposing of 5-Ethyl-2-methyl-1-nitrosopiperidine is through an institution's Environmental Health and Safety (EHS) department. The workflow relies on strict segregation and physical containment rather than chemical alteration.
-
Waste Segregation: Nitrosamine waste must be strictly segregated from general laboratory waste and other chemical streams. Mixing waste streams can lead to unpredictable cross-reactions and complicates the final incineration process[2].
-
Containment: Liquid waste should be collected in chemically compatible, leak-proof primary containers (e.g., high-density polyethylene or glass, depending on the solvent matrix). Solid waste, such as contaminated gloves, pipette tips, or animal bedding, must be double-bagged in designated hazardous waste bags[4].
-
Labeling: Containers must be explicitly labeled with "Hazardous Waste," the specific chemical identifier (5-Ethyl-2-methyl-1-nitrosopiperidine), the approximate concentration, and the primary hazard warning (e.g., "Carcinogen" or "Toxic")[2].
-
Storage and Transfer: Sealed waste containers must be stored in a designated, secure satellite accumulation area featuring secondary containment. This area should be cool, dry, and well-ventilated until EHS personnel collect the waste for professional destruction[2][5].
Decontamination and Spill Management
A self-validating safety protocol requires a predefined response for accidental releases to prevent widespread contamination.
-
Small Spills: In the event of a minor spill inside a fume hood, the liquid should be absorbed using inert materials such as sand, bentonite (clay cat litter), or specialized chemical absorbents[1][6]. Combustible materials like paper towels should be avoided, as they can complicate the subsequent incineration process and may react with certain solvents.
-
Surface Cleaning: Following absorption, the affected surfaces must be washed thoroughly with strong soap solutions to remove residual traces of the compound[1].
-
Disposal of Cleanup Materials: All absorbents, cleaning materials, and PPE used during the spill response must be treated as highly contaminated solid waste, double-bagged, and submitted to EHS for disposal[4][6].
Waste Management Workflow Visualization
Caption: Institutional workflow for the safe management and disposal of nitrosamine waste.
References
-
GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Western University. URL: [Link]
-
Standard Operating Procedures Waste Handling & Disposal. University of Notre Dame. URL: [Link]
- Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds (US4535154A). Google Patents.
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-2-methyl-1-nitrosopiperidine
The protocols and recommendations outlined herein are therefore grounded in the established hazards of structurally similar compounds, such as N-nitrosopiperidine, and authoritative guidelines for managing carcinogenic substances.[1][2][3] The core principle is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered approach to safety.
Hazard Assessment: Understanding the Risk
5-Ethyl-2-methyl-1-nitrosopiperidine is a substituted N-nitrosopiperidine. The parent compound, N-nitrosopiperidine, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[3][4] Studies on various nitrosopiperidines have consistently demonstrated their potent carcinogenicity in animal models, inducing tumors in the nasal cavity, upper alimentary tract, and liver.[1][5]
Given this evidence, 5-Ethyl-2-methyl-1-nitrosopiperidine must be treated as a suspected carcinogen. Beyond its carcinogenic potential, analogous N-nitroso compounds exhibit significant acute toxicity if swallowed, in contact with skin, or if inhaled.[6] They can also cause serious eye irritation and damage to organs through prolonged or repeated exposure.[6]
| Hazard Classification | Basis for Assessment | Primary Concerns |
| Suspected Carcinogen | Classification of N-nitrosopiperidine by NTP and IARC.[3][4] | Long-term risk of cancer from even low-level exposure. |
| Acutely Toxic | SDS for N-nitrosopiperidine solution.[6] | Toxic if swallowed, in contact with skin, or inhaled. |
| Eye Irritant | SDS for N-nitrosopiperidine solution.[6] | Can cause serious and potentially damaging eye irritation. |
| Organ Toxicity | SDS for N-nitrosopiperidine solution.[6] | Potential for organ damage with repeated or prolonged exposure. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure.
-
Designated Area: All work with 5-Ethyl-2-methyl-1-nitrosopiperidine must be conducted in a designated area. This area should be clearly marked with warning signs indicating the presence of a potent carcinogen. Access should be restricted to authorized and trained personnel.
-
Containment: All procedures that may generate aerosols, vapors, or dust—including weighing, preparing solutions, and transfers—must be performed within a certified chemical fume hood or a glove box.[7] The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach
The selection of PPE is critical for preventing direct contact with the chemical. A risk assessment should always precede any experiment to ensure the chosen PPE is appropriate for the specific procedures being performed.[7]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with two pairs of nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination. The outer gloves should be removed and disposed of immediately after handling the compound or upon any sign of contamination. The inner gloves should be removed upon leaving the designated area. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects the eyes from splashes. When there is a significant splash risk, a face shield should be worn over the chemical splash goggles to protect the entire face. |
| Protective Clothing | A dedicated, buttoned lab coat, preferably a disposable one. | Protects skin and personal clothing from contamination. Lab coats worn while handling this compound should not be worn outside of the designated laboratory area. |
| Respiratory Protection | Generally not required if work is conducted in a certified chemical fume hood. | A respirator may be necessary for certain high-risk procedures, such as cleaning up a large spill outside of a containment device. If a respirator is required, a formal respiratory protection program must be in place, including fit-testing and training, in accordance with OSHA standards. |
Safe Handling Workflow: A Step-by-Step Operational Plan
A systematic workflow is essential to ensure safety at every stage of handling 5-Ethyl-2-methyl-1-nitrosopiperidine.
Caption: A workflow diagram illustrating the key steps for safely handling 5-Ethyl-2-methyl-1-nitrosopiperidine.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent the spread of contamination and ensure the safety of all laboratory personnel.
Decontamination Procedures:
-
Work Surfaces: All surfaces within the fume hood where the compound was handled should be wiped down with a suitable solvent (such as methanol or ethanol) to remove any residual chemical, followed by a thorough cleaning with soap and water.
-
Equipment: Non-disposable equipment should be decontaminated using a validated procedure. For N-nitroso compounds, chemical degradation can be achieved using various methods, though these should be carefully evaluated for the specific compound and laboratory context. Some studies suggest using solutions like hydrobromic acid in acetic acid for effective degradation, but this must be done with extreme care and appropriate secondary containment due to the corrosive nature of the reagents.[8]
Disposal Plan:
-
Chemical Waste: All waste containing 5-Ethyl-2-methyl-1-nitrosopiperidine, including stock solutions, reaction mixtures, and contaminated solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated PPE and Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste. Do not mix this waste with regular laboratory trash.
Emergency Procedures: Spill and Exposure Response
-
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
If the spill is contained within a fume hood, close the sash.
-
Only personnel who are trained and have the appropriate PPE, including respiratory protection if necessary, should perform the cleanup.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[9]
-
-
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]
-
Seek immediate medical attention.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10]
-
Seek immediate medical attention.
-
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 5-Ethyl-2-methyl-1-nitrosopiperidine and other potent N-nitrosamines, ensuring a safe environment for groundbreaking scientific discovery.
References
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
- Chem Service Inc. (2016, December 22).
- Weill Cornell Medicine Environmental Health and Safety. Working with Carcinogens and Reproductive Toxins.
- Lijinsky, W., & Taylor, H. W. (1975). Tumorigenesis by oxygenated nitrosopiperidines in rats. Journal of the National Cancer Institute, 55(3), 705–708.
- Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer, 16(2), 318–322.
- National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services.
- ChemicalBook. (2026, January 13). 5-ETHYL-2-METHYLPIPERIDINE.
- Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (n.d.). 5-ETHYL-2-METHYLPIPERIDINE AldrichCPR.
- Occupational Safety and Health Administration (OSHA). (2024, January 22). N-NITROSOPIPERIDINE.
- ChemicalBook. (2026, January 13). N-NITROSOPIPERIDINE.
- National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Summary for CID 7526.
- FUJIFILM Wako Pure Chemical Corporation. (2025, August 25).
- Restek Corporation. (2025, January 8).
- Cheméo. (n.d.). Chemical Properties of Piperidine, 1-nitroso- (CAS 100-75-4).
- Haz-Map. (n.d.). N-Nitrosopiperidine.
- New Jersey Department of Health. (2006, March). Hazardous Substance Fact Sheet: N-Nitrosopiperidine.
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- 3. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. Tumorigenesis by oxygenated nitrosopiperidines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. fishersci.com [fishersci.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
